

# Quantitative Analysis of 5-Methoxynicotinic Acid: A Guide to Chromatographic Methods

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## Compound of Interest

Compound Name: 5-Methoxynicotinic acid

Cat. No.: B1366029

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## Introduction: The Significance of 5-Methoxynicotinic Acid Quantification

**5-Methoxynicotinic acid**, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest in pharmaceutical and metabolic research. Its structural similarity to nicotinic acid suggests potential roles in various biological pathways, making its accurate quantification essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. This application note provides detailed protocols for the quantitative analysis of **5-Methoxynicotinic acid** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are developed with a focus on scientific integrity, providing robust and validated systems for reliable quantification. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

## Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

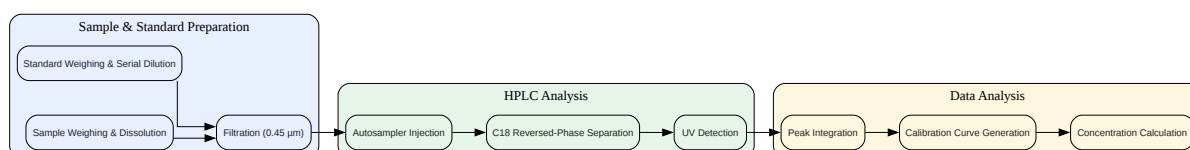
HPLC-UV is a widely accessible and robust technique suitable for the quantification of **5-Methoxynicotinic acid** in relatively clean sample matrices, such as pharmaceutical

formulations or in-vitro samples. The principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using its inherent ultraviolet (UV) absorbance.

## Causality in Experimental Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the octadecylsilyl stationary phase, which effectively retains moderately polar compounds like **5-Methoxynicotinic acid** through hydrophobic interactions.[1] The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to achieve a balance between retention and elution. Acetonitrile, the organic modifier, decreases the polarity of the mobile phase, thereby reducing the retention time of the analyte.[1] The acidic buffer (e.g., phosphate buffer at a controlled pH) is crucial for suppressing the ionization of the carboxylic acid group of **5-Methoxynicotinic acid**, leading to a more consistent retention time and improved peak shape. [2][3] UV detection is set at a wavelength near the absorbance maximum of the compound to ensure optimal sensitivity.[4]

## Experimental Workflow: HPLC-UV



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Caption: Workflow for **5-Methoxynicotinic Acid** Quantification by HPLC-UV.

## Detailed Protocol: HPLC-UV

### 1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[3]
- Acetonitrile (HPLC grade).
- Potassium dihydrogen phosphate (analytical grade).
- Orthophosphoric acid (analytical grade).
- Ultrapure water.
- **5-Methoxynicotinic acid** reference standard.

## 2. Preparation of Solutions:

- Mobile Phase: Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 68:32, v/v).[2] The optimal ratio should be determined experimentally to achieve a suitable retention time and separation.
- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of **5-Methoxynicotinic acid** reference standard and dissolve it in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100  $\mu$ g/mL).

## 3. Sample Preparation:

- Pharmaceutical Formulations: Accurately weigh a portion of the powdered tablets or dissolve a known amount of a liquid formulation in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution and dilute to a concentration within the calibration range.
- General Procedure: Filter all sample and standard solutions through a 0.45  $\mu$ m syringe filter before injection to prevent column clogging.[5]

#### 4. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m.[3]
- Mobile Phase: Acetonitrile : 50 mM Potassium Dihydrogen Phosphate (pH 3.0) (e.g., 32:68 v/v).[2]
- Flow Rate: 1.0 mL/min.[6]
- Column Temperature: 30 °C.
- Injection Volume: 10  $\mu$ L.
- Detection Wavelength: Determined by scanning the UV spectrum of **5-Methoxynicotinic acid** (typically in the range of 260-280 nm).

#### 5. Data Analysis and Quantification:

- Construct a calibration curve by plotting the peak area of the **5-Methoxynicotinic acid** standards against their corresponding concentrations.
- Perform a linear regression analysis of the calibration curve. The correlation coefficient ( $r^2$ ) should be  $> 0.995$ .[7]
- Determine the concentration of **5-Methoxynicotinic acid** in the samples by interpolating their peak areas from the calibration curve.

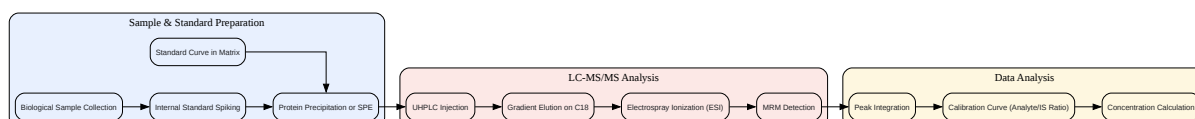
## Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of **5-Methoxynicotinic acid** in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8] This technique couples the separation power of liquid chromatography with the highly specific detection of mass spectrometry. The analyte is first separated from the matrix components and then ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity and reduces matrix interference.[9]

## Causality in Experimental Design

The use of a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier is a standard practice in reversed-phase LC-MS. Formic acid aids in the protonation of the analyte in the positive ionization mode, leading to the formation of the  $[M+H]^+$  ion, which is a common precursor ion for many nitrogen-containing compounds.[9] Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like **5-Methoxynicotinic acid**. The selection of precursor and product ions is critical for the specificity of the method. The precursor ion is typically the protonated molecule  $[M+H]^+$ . The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the mass spectrometer's collision cell. The choice of the most abundant and stable product ions ensures high sensitivity and reproducibility.[10] Sample preparation for biological matrices often involves protein precipitation or solid-phase extraction (SPE) to remove proteins and other interfering substances that can suppress the ionization of the analyte and contaminate the MS system.[11]

## Experimental Workflow: LC-MS/MS



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Caption: Workflow for **5-Methoxynicotinic Acid** Quantification by LC-MS/MS.

## Detailed Protocol: LC-MS/MS

### 1. Instrumentation and Materials:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UHPLC or HPLC system.
- Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m particle size).
- Acetonitrile (LC-MS grade).
- Formic acid (LC-MS grade).
- Ultrapure water.
- **5-Methoxynicotinic acid** reference standard.
- Internal Standard (IS) (e.g., a stable isotope-labeled analog of **5-Methoxynicotinic acid** or a structurally similar compound with different mass).

## 2. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic acid in water (v/v).
- Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).
- Standard Stock Solutions: Prepare stock solutions of **5-Methoxynicotinic acid** and the internal standard in methanol or acetonitrile (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions. Calibration standards are typically prepared by spiking the working standards into the appropriate biological matrix (e.g., blank plasma).

## 3. Sample Preparation (from Plasma):

- Protein Precipitation: To 100  $\mu$ L of plasma sample, add 300  $\mu$ L of cold acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[\[11\]](#)

- Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) for sample cleanup, following the manufacturer's protocol. This can provide a cleaner extract than protein precipitation.[11]

#### 4. LC-MS/MS Conditions:

- Column: C18, 100 mm x 2.1 mm, 1.8  $\mu$ m.
- Mobile Phase Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5  $\mu$ L.
- Ionization Mode: ESI Positive.
- MS/MS Detection (MRM): The precursor ion for **5-Methoxynicotinic acid** (MW: 153.14 g/mol ) would be  $[M+H]^+$  at m/z 154.1. Product ions would need to be determined by infusing a standard solution and optimizing the collision energy. A plausible fragmentation would involve the loss of the methoxy group or the carboxylic acid group.

#### 5. Data Analysis and Quantification:

- Integrate the peak areas for **5-Methoxynicotinic acid** and the internal standard.
- Calculate the peak area ratio (analyte/IS).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
- Perform a weighted linear regression analysis.
- Determine the concentration of **5-Methoxynicotinic acid** in the samples from the calibration curve.

## Method Validation and Performance Characteristics

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.<sup>[7]</sup>

Key validation parameters are summarized in the table below.



Parameter	HPLC-UV	LC-MS/MS
Specificity	Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. Confirmed by peak purity analysis using a DAD.	High specificity is inherent due to the use of MRM. Assessed by analyzing blank matrix samples for interfering peaks at the analyte's retention time and MRM transition.
Linearity	Typically in the µg/mL range (e.g., 1-100 µg/mL).[7]	Typically in the ng/mL range (e.g., 1-1000 ng/mL).
Limit of Detection (LOD)	Generally in the high ng/mL to low µg/mL range.	Can reach low pg/mL to low ng/mL levels.
Limit of Quantification (LOQ)	The lowest concentration that can be quantified with acceptable precision and accuracy.	The lowest concentration on the calibration curve.
Accuracy (% Recovery)	Typically expected to be within 98-102%.[12]	Typically expected to be within 85-115% for biological samples.
Precision (%RSD)	Intra- and inter-day precision should be ≤ 2%.[12]	Intra- and inter-day precision should be ≤ 15% (≤ 20% at the LOQ).
Robustness	Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, flow rate, temperature) and observing the effect on the results.[12]	Evaluated by varying LC and MS parameters.
Stability	Stability of the analyte in solution and in the sample matrix under different storage conditions should be evaluated.[2][3]	Assessed for freeze-thaw cycles, short-term bench-top stability, and long-term storage.[11]

## Conclusion

The choice of analytical method for the quantification of **5-Methoxynicotinic acid** is dictated by the specific requirements of the analysis. The HPLC-UV method described provides a reliable and accessible approach for routine analysis in simpler matrices. For applications requiring high sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is superior. Both protocols, when properly validated, will yield accurate and precise data, enabling researchers to confidently advance their understanding of the role and behavior of **5-Methoxynicotinic acid**.

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